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theoretical analysis of NOTP chelates

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An In-depth Technical Guide to the Theoretical Analysis of **NOTP** Chelates

For Researchers, Scientists, and Drug Development Professionals

Introduction to NOTP Chelates

The macrocyclic chelator 1,4,7-triazacyclononane-1,4,7-triyl-tris(methylene phosphonic acid), commonly known as **NOTP**, is a bifunctional chelating agent of significant interest in the fields of medicinal and coordination chemistry. As a derivative of the versatile 1,4,7-triazacyclononane (TACN) macrocycle, **NOTP** features three phosphonic acid pendant arms that provide a high-denticity coordination environment for a variety of metal ions. Its structural analogue, NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), which possesses carboxylate arms, has been extensively studied and serves as a valuable benchmark for understanding the properties of **NOTP**.[1][2]

The phosphonate groups of **NOTP** offer distinct coordination characteristics compared to the carboxylate groups of NOTA, including different protonation constants and charge distributions at physiological pH. These differences can influence the thermodynamic stability and kinetic inertness of the resulting metal complexes, which are critical parameters for applications such as radiopharmaceuticals, where the secure binding of a radionuclide is paramount.[3][4] **NOTP** is particularly noted for its high efficiency in chelating radiometals like Gallium-68 under mild conditions.[1] This guide provides a comprehensive overview of the theoretical and experimental methodologies used to analyze **NOTP** chelates, presents available quantitative data, and illustrates key concepts and workflows.



Methodologies for Theoretical and Experimental Analysis

The comprehensive analysis of **NOTP** chelates involves a synergistic combination of computational (theoretical) and experimental techniques to elucidate their structural, thermodynamic, and kinetic properties.

Computational Analysis: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as metal-ligand complexes.[5] It is instrumental in predicting geometries, binding energies, and other electronic properties of **NOTP** chelates.

Detailed Experimental Protocol for DFT Analysis:

- Ligand and Complex Model Construction:
 - The initial 3D structure of the **NOTP** ligand and its metal complex (e.g., with Ga³⁺ or a lanthanide ion) is built using molecular modeling software.
 - For the ligand, the appropriate protonation state for a given pH is determined. For the metal complex, a plausible coordination geometry is assumed as a starting point.
- Geometry Optimization:
 - The initial structure is optimized to find its lowest energy conformation. This is typically
 performed in both the gas phase and in a simulated aqueous environment using a
 continuum solvation model (CSM) like the Polarizable Continuum Model (PCM).[6]
 - Software: Gaussian, ORCA, or similar quantum chemistry packages.
 - Functional: A hybrid functional such as B3LYP is commonly employed for its balance of accuracy and computational cost in studying transition metal complexes.[1]

Foundational & Exploratory





Basis Set: A mixed basis set is often used. For the metal ion, a basis set that includes effective core potentials (ECPs) like LanL2DZ is suitable, especially for heavier elements.
 [7] For lighter atoms (C, H, N, O, P), a Pople-style basis set like 6-31+G(d,p) is appropriate.

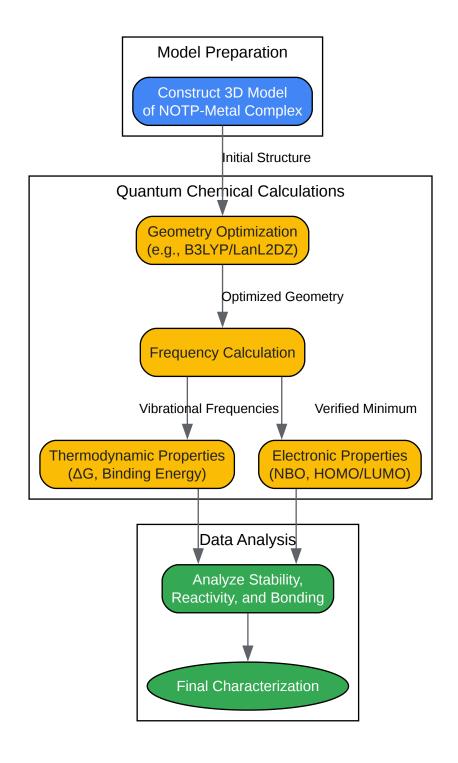
Calculation of Thermodynamic Properties:

- Following optimization, frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
- These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are used to calculate the Gibbs free energy (ΔG) of complexation. The binding energy is a key indicator of the complex's stability.[9]

• Electronic Property Analysis:

- Natural Bond Orbital (NBO) Analysis: This is used to investigate charge transfer between the metal ion and the NOTP ligand.[1]
- Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap provides insights into the chemical reactivity and kinetic stability of the complex.[5]
- Mulliken Atomic Charges: These calculations help in understanding the charge distribution within the complex.[5]





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Caption: Workflow for DFT-based theoretical analysis of a **NOTP**-metal chelate.

Experimental Determination of Stability Constants



The thermodynamic stability of a metal-ligand complex in solution is quantified by its stability constant (log K).[10] Potentiometric titration is a standard and highly accurate method for this determination.

Detailed Protocol for Potentiometric Titration:

- Solution Preparation:
 - Prepare a stock solution of the NOTP ligand with high purity.
 - Prepare a standardized stock solution of the metal ion of interest (e.g., Ga(NO₃)₃, LaCl₃).
 The metal solution must be free of interfering ions.
 - Prepare a carbonate-free solution of a strong base (e.g., NaOH or KOH) for titration.
 - o An inert electrolyte (e.g., 0.1 M KCl or KNO₃) is used to maintain constant ionic strength throughout the experiment.[9]

Calibration:

 Calibrate a high-precision pH electrode and meter system using at least three standard buffer solutions (e.g., pH 4, 7, and 10). The calibration should bracket the expected pH range of the titration.

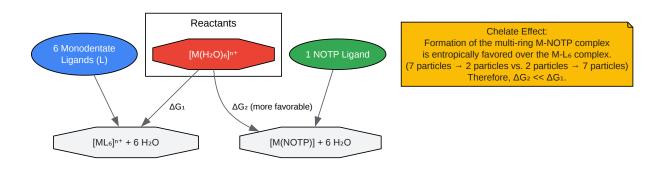
• Titration Procedure:

- A known volume of a solution containing the NOTP ligand and the metal ion (at various metal-to-ligand ratios, e.g., 1:1, 1:2) in the inert electrolyte is placed in a thermostatted titration vessel.
- The solution is titrated with the standardized strong base. The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
- A separate titration of the ligand in the absence of the metal ion is also performed to determine the ligand's protonation constants (pKa values).[11]

Data Analysis:



- The titration data (volume of titrant vs. pH) are processed using specialized computer programs (e.g., HYPERQUAD, PSEQUAD).
- These programs refine the protonation constants of the ligand and the stability constants of the metal-ligand species by fitting the experimental titration curves to a chemical model of the system.[9] The output is typically the overall stability constant (log β) for the ML complex.



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Caption: Factors influencing the thermodynamic stability (Chelate Effect) of NOTP.

Quantitative Data and Comparative Analysis

While comprehensive theoretical data specifically for **NOTP** chelates is not widely published, experimental data on its radiolabeling efficiency, particularly with Gallium-68, is available. A comparative analysis with the well-characterized NOTA provides valuable theoretical context.

Experimental Data for NOTP Chelates

The radiochemical yield (RCY) is a critical parameter in radiopharmaceutical development, reflecting the efficiency of the chelator in sequestering the radionuclide under specific conditions.

Table 1: Radiochemical Yields (RCY) for [68Ga(NOTP)] Complexation[1]



Chelator Conc.	рН	Temperature (°C)	RCY (%)
500 nM	6.5	90	94 ± 0.8
5 μΜ	6.5	25	> 95
5 μΜ	6.5	90	> 94

Data sourced from a comparative study of chelators for Gallium-68.[1]

These results demonstrate that **NOTP** is a highly efficient chelator for Ga³⁺, achieving near-quantitative labeling even at low micromolar concentrations and across a range of temperatures.[1]

Comparative Theoretical Data: NOTP vs. NOTA

Theoretical calculations for NOTA complexes provide insight into the expected properties of **NOTP** analogues. The primary difference lies in the coordinating pendant arms: phosphonate (-PO₃H₂) for **NOTP** versus carboxylate (-CO₂H) for NOTA.

Caption: Generalized structure of a metal-**NOTP** chelate.

Table 2: Comparison of Theoretical and Experimental Data for NOTA Chelates

Metal Ion	Property	Value (NOTA)	Reference
Ga³+	Gibbs Free Energy (Solution)	Most Stable among tested ions	[1]
Ga ³⁺	Stability Constant (log K)	25.0 (for related NOPO chelator)	[12]
Cu ²⁺	Gibbs Free Energy (Solution)	Least Stable among tested ions	[1]
Sc ³⁺	Chelation Interaction Energy	High, indicating strong binding	[1]
ln³+	Chelation Interaction Energy	High, indicating strong binding	[1]



This table provides context from the closely related NOTA and NOPO chelators due to the limited availability of published theoretical data for **NOTP**.

The phosphonate groups in **NOTP** are stronger Lewis bases than the carboxylates in NOTA, which is expected to lead to higher thermodynamic stability constants for **NOTP** complexes with hard metal cations like Ga³⁺ and lanthanides. However, this can also affect the kinetics of complex formation and dissociation. The higher negative charge of the deprotonated phosphonate arms may also lead to different solvation properties and in vivo pharmacokinetics for **NOTP**-based agents compared to their NOTA counterparts.

Conclusion

The theoretical analysis of **NOTP** chelates is a critical component in the rational design of novel agents for medical imaging and therapy. While a comprehensive body of literature dedicated solely to the theoretical aspects of **NOTP** is still emerging, the established methodologies of DFT and potentiometry provide a robust framework for its characterization. By leveraging these techniques and drawing comparisons with well-understood analogues like NOTA, researchers can effectively predict and validate the performance of **NOTP**-based systems. The available experimental data confirms that **NOTP** is a highly effective chelator, and further theoretical studies will undoubtedly accelerate its application in developing next-generation radiopharmaceuticals and other metal-based diagnostics and therapeutics.

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